Aspartyllysine
Overview
Description
Aspartyllysine is not directly mentioned in the provided papers; however, the concept of aspartyl compounds is addressed through the synthesis of related molecules. The papers discuss the synthesis of compounds where aspartic acid is a component of the molecular structure. For instance, one paper describes the synthesis of a sweetener that includes an aspartyl moiety in its structure . Another paper discusses a compound used in photodynamic therapy, where an aspartyl residue is attached to a chlorin derivative . These studies highlight the versatility of aspartic acid derivatives in various applications, from artificial sweeteners to medical treatments.
Synthesis Analysis
The synthesis of aspartyl-containing compounds can be complex and requires careful control of stereochemistry to achieve the desired properties. In the first paper, the synthesis of a sweetener molecule involves nine steps starting from a chiral synthon, (+)-α-fenchyl alcohol . This process includes critical steps such as catalytic hydroformylation and enzymatic resolution to control the stereochemistry of the side-chain, which is essential for the sweet taste of the molecule. The second paper describes a partial synthesis of a photosensitizer for photodynamic therapy from pheophytin-a and methyl pheophorbide-a . The synthesis process is complemented by NMR spectroscopy and single-crystal X-ray diffraction to confirm the structure of the compound.
Molecular Structure Analysis
The molecular structure of aspartyl-containing compounds is crucial for their function. In the case of the artificial sweetener, the stereochemistry of the side-chain is a determining factor for its sweetness . For the photosensitizer, the position of the aspartyl residue on the chlorin derivative is critical, and the structure was confirmed to be the isomer with the aspartyl residue at the 152-side chain position . This structural analysis is essential to understand the behavior and efficacy of these compounds in their respective applications.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving aspartyllysine. However, they do mention the use of chemical reactions in the synthesis of aspartyl derivatives. For example, hydroformylation and enzymatic resolution are key reactions in the synthesis of the artificial sweetener . These reactions are carefully chosen and controlled to ensure the correct stereochemistry and functionality of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of aspartyl derivatives are influenced by their molecular structure. While the papers do not provide explicit details on the physical and chemical properties of aspartyllysine, they do imply that the properties such as sweetness and photosensitizing ability are directly related to the molecular structure of the compounds . The precise arrangement of atoms and the stereochemistry play a significant role in determining these properties.
Scientific Research Applications
Scientific Research Applications of Aspartyllysine
Prooxidative Effects on Antioxidant Defense : Aspartame showed effects on oxidative/antioxidative status in erythrocytes of rats, leading to oxidative stress, which suggests the need for further study into its biochemical impacts (Prokić et al., 2014).
Carcinogenicity Studies : Long-term studies on rats have indicated that aspartame might have carcinogenic effects. This highlights the importance of reevaluating the guidelines for its use and consumption (Soffritti et al., 2005).
Impact on Neurotransmitters and Brain Chemistry : Research has shown that aspartame consumption can affect neurotransmitter levels and oxidative stress in the brain. This is crucial for understanding its neurological implications (Baothman et al., 2017).
Biochemical Mechanisms and Pharmacological Applications : Studies have explored the pharmacological applications of components like aspartyllysine in conditions such as Alzheimer’s disease, highlighting the importance of understanding their biochemical mechanisms (Francis et al., 2012).
Safety Evaluations and Regulatory Aspects : Reviews of aspartame's safety, its current use levels, and regulatory considerations provide a comprehensive understanding of its application and implications for human health (Magnuson et al., 2007).
Innovative Drug Delivery Systems : Research on macromolecular prodrugs based on synthetic polyaminoacids, which includes aspartyllysine, has shown potential for drug delivery and targeting in antitumor therapy (Cavallaro et al., 2011).
Exploring Antagonists of Excitatory Amino Acid Neurotransmitters : Investigations into therapeutic applications of antagonists of amino acids like aspartate (a component of aspartyllysine) suggest potential applications in neurology and psychiatry (Meldrum, 1985).
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-9(16)6(12)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMLVOVXNKILLQ-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315598 | |
Record name | L-Aspartyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aspartyllysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Aspartyllysine | |
CAS RN |
5891-51-0 | |
Record name | L-Aspartyl-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5891-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Aspartyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aspartyllysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.